molecular formula C13H12BrNO B1331646 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 347331-78-6

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1331646
M. Wt: 278.14 g/mol
InChI Key: QMWVGJAFMIYQSZ-UHFFFAOYSA-N
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Description

The compound "1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" is a multifunctionalized pyrrole derivative. Pyrrole is a five-membered heterocyclic compound with an NH group and four carbon atoms. The presence of substituents like the 4-bromophenyl group and the dimethyl groups at specific positions on the pyrrole ring can significantly alter the chemical and physical properties of the molecule, making it a valuable target for synthesis and study in various chemical contexts.

Synthesis Analysis

The synthesis of pyrrole-3-carbaldehydes, which are structurally related to the compound of interest, can be achieved through a one-pot three-component reaction. This process involves the use of 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines in a palladium-catalyzed Sonogashira coupling reaction, followed by a silver-mediated annulation to access the functionalized pyrrole-3-carbaldehydes . Another approach for synthesizing substituted pyrrole-2-carboxaldehydes is demonstrated through the lithiation of the dimer of 3-bromo-6-dimethylamino-1-azafulvene, which acts as a formal equivalent of 4-lithiopyrrole-2-carboxaldehyde . These methods highlight the versatility and creativity in the synthesis of substituted pyrroles.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" has been determined using X-ray diffraction analysis . This technique allows for the precise determination of the arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions with other molecules. The structure of related compounds, such as 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, has been studied, providing insights into the electronic and steric effects of substituents on the core heterocyclic framework .

Chemical Reactions Analysis

The reactivity of pyrrole derivatives can be influenced by the presence of electron-withdrawing or electron-donating substituents. For example, the title compound from paper reacts with dinucleophiles to yield heteroanellated structures, demonstrating the potential for complex transformations. The presence of a bromine atom on the phenyl ring can facilitate further functionalization through various cross-coupling reactions, expanding the chemical versatility of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be profoundly affected by their substituents. For instance, solvatochromic studies of related compounds have shown variations in extinction coefficients and quantum yields in different solvents, indicating the influence of solvent polarity on photophysical properties . Additionally, the molecular electrostatic potential map of similar compounds can reveal regions of electrophilic and nucleophilic character, which are important for predicting sites of chemical reactivity . The thermal stability of these compounds is also of interest, as demonstrated by the good thermal stability up to 215°C of a related indole derivative .

Scientific Research Applications

Enantiomer Separation and Racemization Studies

Research on N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, which include structures similar to 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, has shown their significance in enantiomer separation. Vorkapić-Furač et al. (1989) explored the diastereoisomeric association complexes of these racemic pyrroles and achieved separation of enantiomers through liquid chromatography. They also determined barriers to partial rotation about C–N bonds in these compounds (Vorkapić-Furač et al., 1989).

Photophysical Studies

Singh et al. (2013) conducted photophysical studies on a structurally related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. They analyzed its structure using X-ray diffraction and investigated emission spectrums in various solvents. This research highlights the potential of similar compounds in photophysical applications (Singh et al., 2013).

Synthesis of Fluorinated Pyrroles

Surmont et al. (2009) presented a methodology for preparing various new 3-fluorinated pyrroles, which involves compounds related to 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This approach signifies the compound's role in synthesizing novel fluorinated pyrroles (Surmont et al., 2009).

Synthesis of Phosphine Ligands

Research by Smaliy et al. (2013) explored the synthesis of 4-phosphoryl-3-formylpyrroles, considering compounds like 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde as precursors. They proposed methods leading to potential applications in chiral bidentate phosphine ligands synthesis (Smaliy et al., 2013).

Hydrogen-Bonding Patterns

Senge and Smith (2005) investigated the hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole, related to the compound . Their findings provide insights into the molecular interactions and crystal structures of such compounds (Senge & Smith, 2005).

Luminescent Polymer Synthesis

Zhang and Tieke (2008) described the synthesis of polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, related to the compound of interest. Their work emphasizes the compound's relevance in creating highly luminescent polymers (Zhang & Tieke, 2008).

Antitumor Properties

Jia et al. (2015) isolated compounds from Taiwanofungus camphoratus, including a structure similar to 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, demonstrating its potential in antitumor applications (Jia et al., 2015).

properties

IUPAC Name

1-(4-bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWVGJAFMIYQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353240
Record name 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS RN

347331-78-6
Record name 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SD Joshi, D Kumar, UA More, KS Yang… - Medicinal Chemistry …, 2016 - Springer
Enoyl-ACP reductase is the key enzyme involved in FAS-II synthesis of mycolic acid in bacterial cell wall and is a promising target for discovering new chemical entity. The designed …
Number of citations: 13 link.springer.com
TK Yeh, CC Kuo, YZ Lee, YY Ke, KF Chu… - Journal of Medicinal …, 2017 - ACS Publications
Humans have two glutaminase genes, GLS (GLS1) and GLS2, each of which has two alternative transcripts: the kidney isoform (KGA) and glutaminase C (GAC) for GLS, and the liver …
Number of citations: 34 pubs.acs.org

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